molecular formula C8H8FN3 B12068167 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1036963-09-3

4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B12068167
CAS No.: 1036963-09-3
M. Wt: 165.17 g/mol
InChI Key: ZWSVZMVHPJFOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its potential biological activities, particularly as inhibitors of various enzymes and receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-methyl-3-nitropyridine with ethyl acetoacetate followed by reduction and fluorination steps can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying enzyme mechanisms and receptor interactions.

    Medicine: It has potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.

    2-Methyl-1H-pyrrolo[2,3-b]pyridine: Another derivative with potential therapeutic applications.

    4-Fluoro-1H-pyrrolo[2,3-b]pyridine: A fluorinated analog with distinct chemical properties.

Uniqueness

4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the methyl group can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

1036963-09-3

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C8H8FN3/c1-4-2-5-7(9)6(10)3-11-8(5)12-4/h2-3H,10H2,1H3,(H,11,12)

InChI Key

ZWSVZMVHPJFOIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2N1)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.